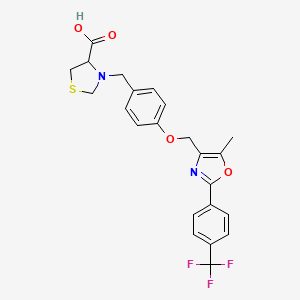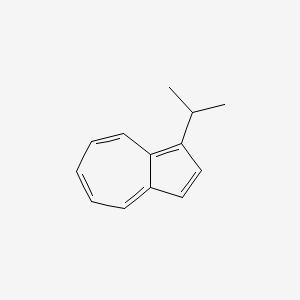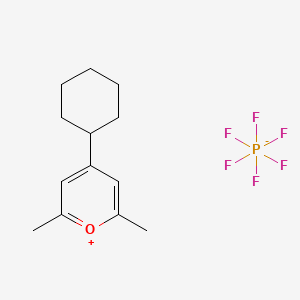
2-BUten-1-ylbis(1,1-dimethylethyl)phosphine tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-BUten-1-ylbis(1,1-dimethylethyl)phosphine tetrafluoroborate is a chemical compound with the molecular formula C12H26BF4P and a molecular weight of 288.11 g/mol . It is classified as an alkyl-phosphine ligand and is primarily used in research settings . This compound is known for its role in various catalytic processes, particularly in the field of organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-BUten-1-ylbis(1,1-dimethylethyl)phosphine tetrafluoroborate typically involves the reaction of 2-buten-1-yl chloride with bis(1,1-dimethylethyl)phosphine in the presence of a base, followed by the addition of tetrafluoroboric acid to form the tetrafluoroborate salt . The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous solvents such as dichloromethane or toluene
Base: Triethylamine or sodium hydride
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
Analyse Chemischer Reaktionen
Types of Reactions
2-BUten-1-ylbis(1,1-dimethylethyl)phosphine tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the phosphine ligand is replaced by other nucleophiles.
Oxidation Reactions: The phosphine group can be oxidized to form phosphine oxides.
Coordination Reactions: The compound can coordinate with transition metals to form complexes used in catalytic processes.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Nucleophiles: Halides, alkoxides
Catalysts: Palladium, platinum, and other transition metals
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes, which are valuable intermediates in organic synthesis and catalysis .
Wissenschaftliche Forschungsanwendungen
2-BUten-1-ylbis(1,1-dimethylethyl)phosphine tetrafluoroborate has several scientific research applications:
Chemistry: Used as a ligand in transition metal-catalyzed reactions, such as cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, and Sonogashira couplings).
Biology: Investigated for its potential role in biochemical assays and as a probe for studying phosphine interactions with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Wirkmechanismus
The mechanism of action of 2-BUten-1-ylbis(1,1-dimethylethyl)phosphine tetrafluoroborate involves its ability to act as a ligand, coordinating with metal centers to form active catalytic species. The phosphine ligand donates electron density to the metal, stabilizing the metal center and facilitating various catalytic processes. The molecular targets include transition metals such as palladium, platinum, and nickel, which are commonly used in catalytic cycles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di-tert-butylneopentylphosphine: Similar in structure but with a different alkyl group, used in similar catalytic applications.
Tri-tert-butylphosphine: Another phosphine ligand with three tert-butyl groups, known for its steric bulk and electron-donating properties.
Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II): A palladium complex with similar phosphine ligands, used in cross-coupling reactions.
Uniqueness
2-BUten-1-ylbis(1,1-dimethylethyl)phosphine tetrafluoroborate is unique due to its specific combination of the 2-buten-1-yl group and the bis(1,1-dimethylethyl)phosphine ligand. This combination provides a balance of steric and electronic properties, making it particularly effective in certain catalytic processes where other ligands may not perform as well.
Eigenschaften
Molekularformel |
C12H26BF4P |
|---|---|
Molekulargewicht |
288.12 g/mol |
IUPAC-Name |
[(E)-but-2-enyl]-ditert-butylphosphane;hydron;tetrafluoroborate |
InChI |
InChI=1S/C12H25P.BF4/c1-8-9-10-13(11(2,3)4)12(5,6)7;2-1(3,4)5/h8-9H,10H2,1-7H3;/q;-1/p+1/b9-8+; |
InChI-Schlüssel |
PKGSKBXNPWWZEC-HRNDJLQDSA-O |
Isomerische SMILES |
[H+].[B-](F)(F)(F)F.C/C=C/CP(C(C)(C)C)C(C)(C)C |
Kanonische SMILES |
[H+].[B-](F)(F)(F)F.CC=CCP(C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


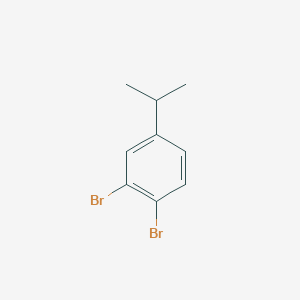
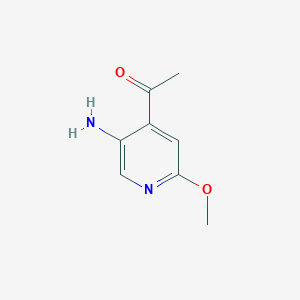
![[2-[2-(Hexadecanoylamino)-4-nitrophenyl]-2-phosphonooxyethyl]-trimethylazanium;hydroxide](/img/structure/B15202997.png)
![3-Chloro-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]pyridazine](/img/structure/B15203004.png)



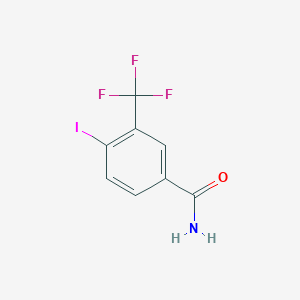
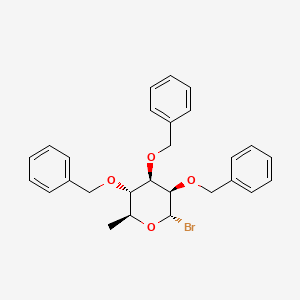
![6-Chloro-5-methylimidazo[1,2-a]pyridine](/img/structure/B15203046.png)
